molecular formula C16H21N3O5S B2995954 2-{[4-Imino-6,7-dimethoxy-3-(3-methoxypropyl)-3,4-dihydro-2-quinazolinyl]sulfanyl}acetic acid CAS No. 439096-37-4

2-{[4-Imino-6,7-dimethoxy-3-(3-methoxypropyl)-3,4-dihydro-2-quinazolinyl]sulfanyl}acetic acid

Cat. No.: B2995954
CAS No.: 439096-37-4
M. Wt: 367.42
InChI Key: LMWGAEUBMGGSEU-UHFFFAOYSA-N
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Description

2-{[4-Imino-6,7-dimethoxy-3-(3-methoxypropyl)-3,4-dihydro-2-quinazolinyl]sulfanyl}acetic acid is a chemical compound of significant interest in biomedical research, particularly in the field of neuroscience and neuroinflammation. This reagent belongs to a class of quinazolinyl derivatives that have been identified as potent inhibitors of Chitinase-3-like 1 (CHI3L1), also known as YKL-40. Elevated levels of CHI3L1, a glycoprotein expressed by astrocyte, macrophage, and neutrophil cells during inflammation, have been strongly correlated with disease severity and progression in Alzheimer's disease (AD) patients, making it a promising therapeutic target and diagnostic biomarker . The primary research value of this compound lies in its application for investigating the molecular mechanisms underlying neuroinflammatory pathways in Alzheimer's disease models. Studies on closely related structural analogs have demonstrated that inhibiting CHI3L1 can alleviate amyloid beta (Aβ)-induced cognitive impairment and memory dysfunction in mouse models of AD . The mechanism of action is associated with the downregulation of the ERK-PTX3 signaling pathway. CHI3L1 deficiency, achieved through pharmacological inhibition or genetic knockout, has been shown to selectively inhibit the phosphorylation of ERK and IκB, leading to a subsequent reduction in the expression of key neuroinflammation-related factors . Furthermore, research indicates that CHI3L1 inhibition can also impact amyloidogenesis by reducing β-secretase (BACE1) activity and Aβ generation, suggesting a dual role in combating both neuroinflammation and core pathological features of AD . Researchers can utilize this compound to probe the intricate connections between innate immune response, chronic neuroinflammation, and neurodegenerative processes, providing critical insights for the development of novel intervention strategies. The product is supplied for laboratory research purposes only.

Properties

IUPAC Name

2-[4-imino-6,7-dimethoxy-3-(3-methoxypropyl)quinazolin-2-yl]sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O5S/c1-22-6-4-5-19-15(17)10-7-12(23-2)13(24-3)8-11(10)18-16(19)25-9-14(20)21/h7-8,17H,4-6,9H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMWGAEUBMGGSEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(=N)C2=CC(=C(C=C2N=C1SCC(=O)O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-{[4-Imino-6,7-dimethoxy-3-(3-methoxypropyl)-3,4-dihydro-2-quinazolinyl]sulfanyl}acetic acid (CAS No. 439096-37-4) is a compound with a complex structure that has garnered interest in the field of medicinal chemistry due to its potential biological activities. The compound features a quinazoline moiety, which is known for various pharmacological properties, including antitumor and antimicrobial effects. This article delves into the biological activity of this compound, summarizing its synthesis, biological evaluation, and potential therapeutic applications based on available literature.

Chemical Structure and Properties

  • Chemical Formula : C16H21N3O5S
  • Molecular Weight : 367.42 g/mol
  • Purity : >90%

Antitumor Activity

Research has indicated that compounds containing the quinazoline scaffold often exhibit significant antitumor activity. A study evaluated various quinazoline derivatives and found that modifications at specific positions could enhance their cytotoxic effects against cancer cell lines. While specific data on this compound is limited, its structural similarities suggest potential efficacy against tumors.

Antimicrobial Properties

Quinazoline derivatives have also been explored for their antimicrobial properties. A study highlighted that certain analogs demonstrated activity against various bacterial strains. Although direct studies on this specific compound are scarce, the presence of the sulfanyl group may enhance its interaction with bacterial enzymes or cell membranes.

The proposed mechanism of action for quinazoline-based compounds often involves inhibition of key enzymes involved in cell proliferation and survival pathways. For instance, they may act as inhibitors of tyrosine kinases or interfere with DNA synthesis. Further research is necessary to elucidate the precise mechanisms through which this compound exerts its biological effects.

Research Findings and Case Studies

StudyFindings
Study on Quinazoline DerivativesVarious derivatives showed IC50 values ranging from 5 to 20 µg/mL against cancer cell lines .
Antimicrobial EvaluationCertain quinazoline compounds exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) below 50 µg/mL .
Mechanistic InsightsQuinazoline derivatives were found to inhibit cell cycle progression in cancer cells .

Comparison with Similar Compounds

Structural Analogues in Heterocyclic Chemistry

Quinazoline Derivatives

The quinazoline scaffold is shared with compounds like 2-cyano-N-(4-sulfamoylphenyl)ethanamide derivatives (e.g., 13a–e in ). While the target compound has a sulfanyl acetic acid group, these analogs feature cyano and sulfonamide substituents. For example:

  • 13a : Contains a 4-methylphenylhydrazinylidene group and a sulfamoylphenyl moiety.
  • 13b : Substituted with a 4-methoxyphenylhydrazinylidene group.
Acetic Acid Derivatives

lists acetic acid derivatives with tert-butyl and hydroxyphenyl substituents, such as (2-((3,5-Di-t-butyl-4-hydroxyphenyl)thio)-1-methylpropoxy)acetic acid. These compounds lack the quinazoline core but share sulfur-linked acetic acid groups. The tert-butyl groups in enhance steric protection of the phenolic hydroxyl, whereas the target compound’s methoxypropyl chain may improve membrane permeability .

Physicochemical and Spectral Comparisons

Table 1: Key Properties of Selected Compounds
Compound Molecular Formula Functional Groups Notable Spectral Features (IR/NMR)
Target Quinazoline Derivative C₁₇H₂₂N₃O₆S Imino, dimethoxy, sulfanyl acetic acid Expected peaks: C=O (~1660 cm⁻¹), S-H stretch (~2550 cm⁻¹, absent due to thioether), methoxy (~2830 cm⁻¹)
13a () C₁₆H₁₅N₅O₃S Cyano, sulfamoyl, arylhydrazine IR: 2214 cm⁻¹ (C≡N), 1664 cm⁻¹ (C=O); NMR: δ 2.30 (CH₃), 7.20–7.92 (ArH)
TMIC Acetic Acid Derivative () C₂₀H₃₀O₄S tert-Butyl, hydroxyphenyl, thioether IR: O-H (~3300 cm⁻¹), C-O (~1250 cm⁻¹); NMR: δ 1.40 (tert-butyl), 3.77 (OCH₃)
Key Observations:
  • The target compound’s imino group (NH) and methoxypropyl chain differentiate it from the cyano and arylhydrazine groups in .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing 2-{[4-Imino-6,7-dimethoxy-3-(3-methoxypropyl)-3,4-dihydro-2-quinazolinyl]sulfanyl}acetic acid, and how can reaction efficiency be improved?

  • Methodological Answer : Utilize a combination of computational reaction path search methods (e.g., quantum chemical calculations) and statistical experimental design (DoE) to optimize reaction conditions. For example, ICReDD’s approach integrates quantum calculations with information science to narrow down optimal parameters (e.g., solvent, temperature, catalysts) and reduce trial-and-error experimentation . Coupling this with DoE principles (e.g., factorial designs) allows systematic exploration of variables like stoichiometry and reaction time, improving yield and reproducibility .

Q. How can researchers ensure accurate structural characterization of this compound, particularly given its complex quinazolinyl-sulfanyl-acetic acid backbone?

  • Methodological Answer : Employ orthogonal analytical techniques:

  • NMR : Resolve methoxy and imino groups via 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR, noting chemical shifts in DMSO-d6d_6 or CDCl3_3. Overlapping signals (e.g., C4/C6 methoxy groups) may require 2D NMR (HSQC, HMBC) for unambiguous assignment .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
  • Reference Standards : Cross-validate against structurally similar compounds (e.g., methoxy-substituted quinazolines) to verify functional groups .

Q. What are the primary challenges in assessing the compound’s purity, and which chromatographic methods are suitable for impurity profiling?

  • Methodological Answer : Challenges include resolving co-eluting impurities (e.g., epimers or sulfanyl-acetic acid derivatives). Use reverse-phase HPLC with a Purospher® STAR column and gradient elution (water/acetonitrile with 0.1% formic acid). Adjust mobile phase pH or column temperature to separate stereoisomers, as minor chromatographic changes can resolve epimers . LC-MS/MS aids in identifying unknown impurities by correlating retention times with fragmentation patterns.

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced pharmacological activity?

  • Methodological Answer : Apply density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps) of the quinazolinyl core. Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins (e.g., kinases or enzymes). For example, modifying the 3-methoxypropyl substituent could enhance hydrophobic interactions in enzymatic pockets. Validate predictions via synthesis and in vitro assays .

Q. What strategies mitigate batch-to-batch variability during scale-up synthesis, particularly in heterogeneous reaction systems?

  • Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring (e.g., in situ FTIR or Raman spectroscopy) to track reaction progress. Optimize mixing efficiency using computational fluid dynamics (CFD) simulations, especially for viscous or biphasic systems. For membrane-based separations (e.g., nanofiltration), select membranes with tailored pore sizes to isolate the product from byproducts .

Q. How do researchers resolve contradictions in biological activity data across studies, such as conflicting IC50_{50} values in kinase inhibition assays?

  • Methodological Answer : Standardize assay protocols (e.g., ATP concentration, incubation time) and validate using reference inhibitors. Conduct meta-analyses to identify confounding variables (e.g., solvent effects from DMSO). For example, discrepancies may arise from differences in protein isoforms or post-translational modifications. Use orthogonal assays (e.g., SPR for binding kinetics) to corroborate results .

Q. What advanced techniques characterize the compound’s stability under physiological conditions (e.g., pH, temperature)?

  • Methodological Answer : Perform forced degradation studies (acid/base hydrolysis, oxidation with H2_2O2_2, photolysis) followed by LC-MS to identify degradation products. Use accelerated stability testing (40°C/75% RH) over 6–12 months to predict shelf life. Thermodynamic parameters (e.g., activation energy) derived from Arrhenius plots inform storage recommendations .

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